molecular formula C23H24N2O6 B358296 3'-ethyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate CAS No. 496772-10-2

3'-ethyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B358296
CAS No.: 496772-10-2
M. Wt: 424.4g/mol
InChI Key: BTULHOGIVFOYGA-UHFFFAOYSA-N
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Description

3’-ethyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-ethyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-ethyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique spiro[indole-pyran] structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

496772-10-2

Molecular Formula

C23H24N2O6

Molecular Weight

424.4g/mol

IUPAC Name

3-O'-ethyl 5-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H24N2O6/c1-5-12-25-16-11-9-8-10-15(16)23(22(25)28)17(20(26)30-13-6-2)14(4)31-19(24)18(23)21(27)29-7-3/h5-6,8-11H,1-2,7,12-13,24H2,3-4H3

InChI Key

BTULHOGIVFOYGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OCC=C)C)N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OCC=C)C)N

Origin of Product

United States

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